Costic acid
Costic acid
Beta-Costic acid, also known as b-costate or β-costic acid, belongs to the class of organic compounds known as eudesmane, isoeudesmane or cycloeudesmane sesquiterpenoids. These are sesquiterpenoids with a structure based on the eudesmane skeleton. Beta-Costic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Beta-costic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Beta-costic acid can be found in burdock and herbs and spices. This makes Beta-costic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
3650-43-9
VCID:
VC21335048
InChI:
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1
SMILES:
CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O
Molecular Formula:
C15H22O2
Molecular Weight:
234.33 g/mol
Costic acid
CAS No.: 3650-43-9
VCID: VC21335048
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol
* For research use only. Not for human or veterinary use.

Description | Beta-Costic acid, also known as b-costate or β-costic acid, belongs to the class of organic compounds known as eudesmane, isoeudesmane or cycloeudesmane sesquiterpenoids. These are sesquiterpenoids with a structure based on the eudesmane skeleton. Beta-Costic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Beta-costic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Beta-costic acid can be found in burdock and herbs and spices. This makes Beta-costic acid a potential biomarker for the consumption of these food products. |
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CAS No. | 3650-43-9 |
Product Name | Costic acid |
Molecular Formula | C15H22O2 |
Molecular Weight | 234.33 g/mol |
IUPAC Name | 2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
Standard InChI | InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1 |
Standard InChIKey | UJQGVDNQDFTTLZ-UHFFFAOYSA-N |
Isomeric SMILES | C[C@]12CCCC(=C)[C@@H]1C[C@@H](CC2)C(=C)C(=O)O |
SMILES | CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O |
Canonical SMILES | CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O |
Melting Point | 87-88°C |
Physical Description | Solid |
PubChem Compound | 6451579 |
Last Modified | Aug 15 2023 |
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